molecular formula C10H11F2NO2 B8098252 2,4-Difluoro-D-homophenylalanine

2,4-Difluoro-D-homophenylalanine

Cat. No.: B8098252
M. Wt: 215.20 g/mol
InChI Key: RXTYJIYAYABQKD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of two fluorine atoms on the aromatic ring. This compound is structurally similar to phenylalanine, an essential amino acid, but with modifications that significantly alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-D-homophenylalanine typically involves the following steps:

  • Starting Material: The synthesis begins with D-homophenylalanine as the starting material.

  • Fluorination: The aromatic ring undergoes selective fluorination at the 2 and 4 positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production process is scaled up to ensure large quantities of the compound are synthesized efficiently. This involves the use of reactors and automated systems to control reaction conditions precisely, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-D-homophenylalanine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The fluorine atoms on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Electrophiles such as bromine or nitric acid are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxides

  • Reduction: Alcohols

  • Substitution: Brominated or nitrated derivatives

Scientific Research Applications

2,4-Difluoro-D-homophenylalanine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: The compound can be employed in studies involving protein structure and function.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Difluoro-D-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms on the aromatic ring can influence the binding affinity and selectivity of the compound towards these targets. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • 2,4-Difluoro-L-homophenylalanine

  • Fmoc-2,5-difluoro-D-homophenylalanine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(2R)-2-amino-4-(2,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTYJIYAYABQKD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.